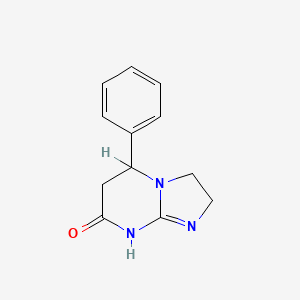![molecular formula C26H40N2O B14493587 2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol CAS No. 63753-09-3](/img/structure/B14493587.png)
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol is an organic compound that belongs to the class of phenols It contains a phenolic hydroxyl group and a substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol can be achieved through a multi-step process. One common method involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a phenol. The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions, where the reactants are combined in reactors under controlled temperatures and pressures. The product is then purified through distillation or crystallization techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Diethylamino)methyl]aniline
- 2-[4-(1-Adamantyloxy)(methyl)anilino]ethanol
- 4-(Diethylaminomethyl)aniline
Uniqueness
2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol is unique due to its specific substitution pattern on the phenol ring and the presence of a nonyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
63753-09-3 |
|---|---|
Molecular Formula |
C26H40N2O |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2-[[4-(diethylamino)anilino]methyl]-4-nonylphenol |
InChI |
InChI=1S/C26H40N2O/c1-4-7-8-9-10-11-12-13-22-14-19-26(29)23(20-22)21-27-24-15-17-25(18-16-24)28(5-2)6-3/h14-20,27,29H,4-13,21H2,1-3H3 |
InChI Key |
NFLBWAOBEGBJNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)CNC2=CC=C(C=C2)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)
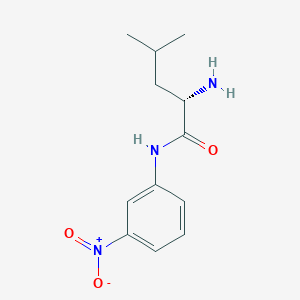


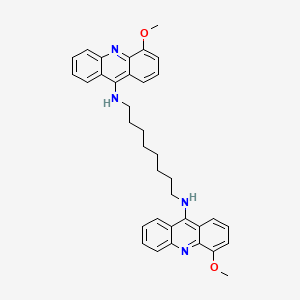
![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)

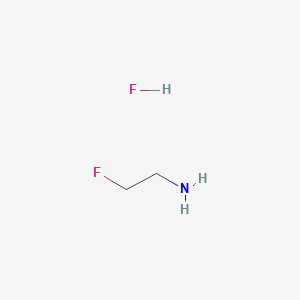
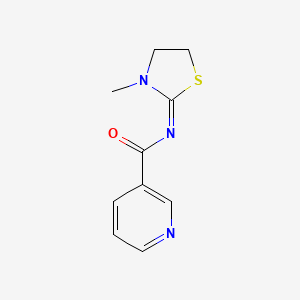

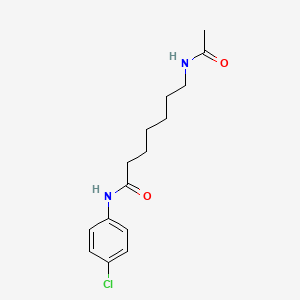
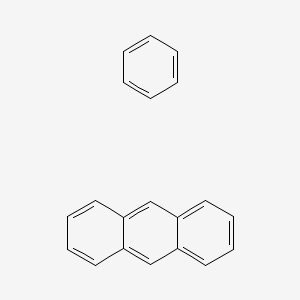
![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
